Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate
Description
Properties
IUPAC Name |
benzyl 2-[(6-ethoxypyrimidine-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-22-14-8-13(18-11-19-14)16(21)17-9-15(20)23-10-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBKBHPWATWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate typically involves the reaction of ethyl 6-aminopyrimidine-4-carboxylate with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The primary applications of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate in medicinal chemistry include:
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties, making them potential candidates for treating bacterial infections. Research indicates that pyrimidine derivatives can enhance the efficacy of sulfonamides against various pathogens .
- Anti-inflammatory Effects : Studies have demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory activity by inhibiting COX-2 enzymes. For instance, compounds structurally related to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Inhibition of Enzymes : Structure–activity relationship (SAR) studies reveal that pyrimidine derivatives can inhibit enzymes such as NAPE-PLD, which is involved in lipid metabolism. This inhibition has implications for therapeutic strategies targeting metabolic disorders .
Biological Research
In biological research, this compound is being investigated for its potential roles:
- Targeting Cancer Pathways : The compound's ability to modulate specific biochemical pathways makes it a candidate for cancer research. Its structural analogs have been studied for their effects on cancer cell proliferation and apoptosis .
- Neuropharmacology : Research into pyrimidine compounds suggests potential applications in neuropharmacology, particularly in developing treatments for neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have shown promise in inhibiting cholinesterase activity, which is crucial for managing symptoms of Alzheimer's .
Materials Science
This compound also finds applications in materials science:
- Synthesis of Functional Materials : The compound can be utilized in the synthesis of polymers and other functional materials due to its reactive functional groups, which can enhance material properties such as thermal stability and mechanical strength.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Benzyl 2-(6-methoxypyrimidine-4-carboxamido)acetate | Contains a methoxy group instead of an ethoxy group | Antimicrobial properties |
| Benzyl 2-(6-ethoxypyridine-4-carboxamido)acetate | Substituted pyridine ring instead of pyrimidine | Potential anti-inflammatory effects |
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including those similar to this compound. Results indicated significant inhibition of COX-2 activity, suggesting therapeutic potential for inflammatory diseases .
- Neuropharmacological Research : In an investigation focusing on enzyme inhibition relevant to Alzheimer’s disease, derivatives similar to this compound were found to inhibit acetylcholinesterase effectively, indicating their potential as cognitive enhancers .
Mechanism of Action
The mechanism of action of Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes two benzyl esters: Benzyl Phenyl Acetate (CAS 102-16-9) and Benzyl Acetate (CAS 140-11-4). While these lack the pyrimidine functionality of the target compound, their properties offer insights into the behavior of benzyl ester derivatives.
Table 1: Key Properties of Benzyl Esters
Structural and Functional Differences
Complexity : Benzyl Phenyl Acetate has a bulkier phenyl group, contributing to its higher molecular weight (226.27 vs. 150.17 g/mol) and boiling point (317–319°C vs. ~215°C). The target compound’s pyrimidine group would likely increase polarity and hydrogen-bonding capacity, altering solubility and reactivity.
Toxicity :
- Benzyl Phenyl Acetate exhibits stricter impurity limits (e.g., Pb ≤0.001%, As ≤0.0003%) , suggesting higher regulatory scrutiny.
- Benzyl Acetate has lower acute toxicity (oral LD₅₀ >2000 mg/kg) but is classified as H412 (harmful to aquatic life) .
Ecological Impact : Both compounds require precautions to prevent environmental release, but Benzyl Phenyl Acetate’s higher chronic aquatic toxicity (H411) implies stricter disposal protocols compared to Benzyl Acetate (H412) .
Stability and Handling
- Benzyl Phenyl Acetate : Requires protection from moisture and heat due to its high boiling point. Its IMDG code (9/III) indicates moderate transport hazards .
- Benzyl Acetate : More volatile (flash point 95°C) and reactive with strong oxidizers, necessitating ventilation and respiratory protection during handling .
Research Implications and Limitations
While the target compound’s pyrimidine group may enhance biological activity (e.g., enzyme inhibition), the absence of direct data limits precise comparisons. Key takeaways from related esters include:
Biological Activity
Benzyl 2-(6-ethoxypyrimidine-4-carboxamido)acetate is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Overview of the Compound
This compound is a pyrimidine derivative that has been synthesized for various research applications, particularly in medicinal chemistry and biological research. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is largely attributed to its structural components, particularly the pyrimidine moiety. Pyrimidines are known for their diverse pharmacological effects, including:
- Anti-inflammatory Properties : Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. For instance, some derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antiviral Activity : There is emerging evidence that pyrimidine-based compounds exhibit antiviral properties. They may interfere with viral replication processes or modulate immune responses against viral infections .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have evaluated its efficacy against various bacterial strains and fungi. The compound has shown moderate to high activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens such as Candida albicans.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | High | 16 |
| Candida albicans | Moderate | 64 |
These findings suggest that the compound may be a valuable candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been supported by studies demonstrating its ability to inhibit COX enzymes. The following table summarizes the IC50 values of various related compounds:
| Compound | IC50 (µmol) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
| Other Pyrimidine Derivative | Varies |
This data indicates that this compound may be as effective as established anti-inflammatory agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound alongside other pyrimidine derivatives:
- Synthesis and Evaluation : A study reported the synthesis of various substituted pyrimidines, including this compound, assessing their biological activities through in vitro assays against multiple pathogens .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethoxy group significantly affect the compound's biological activity, suggesting potential pathways for optimizing efficacy against specific targets .
- Comparative Studies : Comparative analyses with similar compounds have highlighted unique aspects of this compound's action profile, particularly its enhanced potency due to the ethoxy substitution on the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
